Para-Substitution Enables Unique CCR2 Antagonist Scaffold Synthesis
4-(Hydroxymethyl)cyclohexanone serves as a critical reagent for preparing indazoles and benzisoxazoles bearing cyclohexylazetidine moieties, which function as CCR2 antagonists with demonstrable hERG selectivity . The para-hydroxymethyl substitution pattern is essential for achieving the requisite geometry in the final CCR2 antagonist scaffold. In contrast, the 2-substituted isomer 2-(Hydroxymethyl)cyclohexanone is employed in distinct HDAC inhibitor syntheses, underscoring regioisomer-dependent pharmacological divergence .
| Evidence Dimension | Synthetic utility in preparing CCR2 antagonists with hERG selectivity |
|---|---|
| Target Compound Data | Enables synthesis of indazole/benzisoxazole CCR2 antagonists with hERG selectivity |
| Comparator Or Baseline | 2-(Hydroxymethyl)cyclohexanone (CAS 5331-08-8) - enables synthesis of HDAC inhibitors |
| Quantified Difference | Not applicable (qualitative pathway divergence) |
| Conditions | Small molecule drug discovery for CCR2 inhibition |
Why This Matters
Procurement decisions must align with target-specific synthetic pathways; selecting the incorrect regioisomer leads to inactive or off-target compounds.
